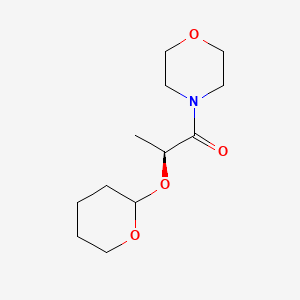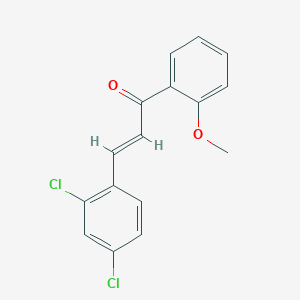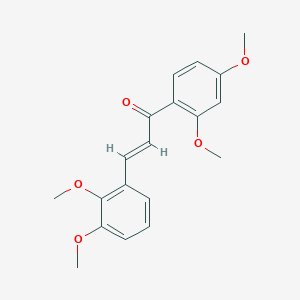
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as DMPVP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are chemically similar to amphetamines and have stimulant effects on the central nervous system. DMPVP has gained attention in the scientific community due to its potential applications in research and medicine.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is similar to other cathinones and amphetamines. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in stimulation of the central nervous system and an increase in alertness, attention, and energy.
Biochemical and Physiological Effects:
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to have significant biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, hyperthermia, and seizures in animal studies. Long-term use of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has been associated with neurotoxicity and damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined chemical structure and can be easily characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, there are also limitations to its use in lab experiments. (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has potential health risks and safety concerns associated with its use. It is also a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one. One area of research is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of research is to study its mechanism of action and its effects on the brain. Further studies are needed to determine the long-term effects of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one on the brain and to develop safer alternatives for use in scientific research.
In conclusion, (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has potential applications in scientific research. It can be easily synthesized and purified and has been studied for its potential use in the treatment of neurological disorders. However, it also has potential health risks and safety concerns associated with its use. Further research is needed to fully understand its mechanism of action and its effects on the brain.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has potential applications in scientific research due to its stimulant effects on the central nervous system. It has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has also been used as a research tool to study the mechanisms of action of other cathinones and amphetamines.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-9-10-15(18(12-14)23-3)16(20)11-8-13-6-5-7-17(22-2)19(13)24-4/h5-12H,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKPBHZMRZDAG-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)
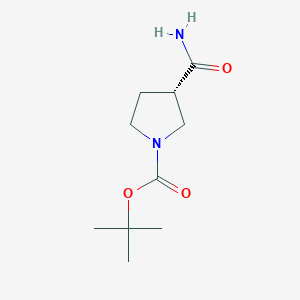
![Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3099109.png)
![2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B3099111.png)
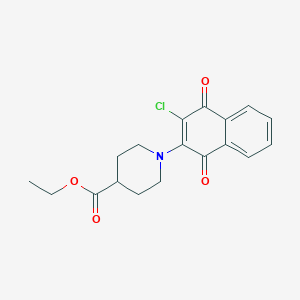
![N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3099134.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B3099155.png)


